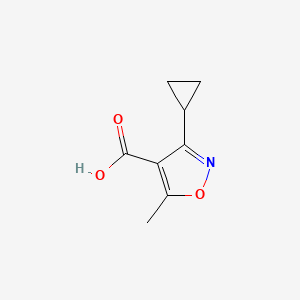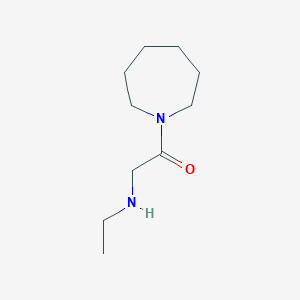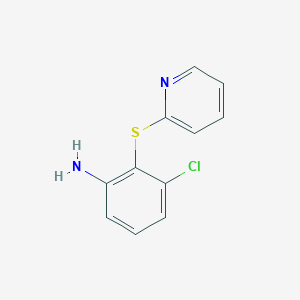
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline
Vue d'ensemble
Description
“3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aniline group (a benzene ring attached to an amino group), a chlorine atom, and a pyridin-2-ylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to undergo a variety of reactions. For instance, they can participate in reactions to form polyaniline derivatives .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 236.72 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Applications De Recherche Scientifique
Conductive Polymers
3-Chloro-2-(pyridin-2-ylsulfanyl)aniline has been investigated for its role in the synthesis of conductive polymers. For example, studies on polyaniline (PANI) and polypyrrole have shown that these materials can be synthesized through oxidative polymerization, which involves the use of aniline as a precursor. Such polymers display conductive properties that are useful for applications in alternative energy sources, non-linear optics, and as media for erasable optical information storage (Gospodinova & Terlemezyan, 1998).
Electrochemical Applications
Electrochemical polymerization of aniline in protic ionic liquids has been demonstrated, highlighting the potential of this compound derivatives in improving the electrochemical performance of polyaniline (PANI). This approach simplifies the synthesis process and enhances the material's applicability in energy storage devices (Shen & Huang, 2018).
Photophysics and Electroluminescence
The compound and its derivatives have been explored for their photophysical properties and potential applications in electroluminescence. Research on tetradentate bis-cyclometalated platinum complexes incorporating pyridinyl-aniline ligands demonstrates their high luminescence and suitability for use in organic light-emitting diode (OLED) devices, which are critical for developing efficient and durable display and lighting technologies (Vezzu et al., 2010).
Antimicrobial Applications
Novel compounds synthesized from this compound have been studied for their antimicrobial activities. For instance, a novel compound showed higher antimicrobial activity compared to its metal complexes, indicating the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Patel, 2011).
Corrosion Inhibition
Derivatives of this compound have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. This has implications for protecting industrial materials and infrastructure from corrosive damage (Xu et al., 2015).
Mécanisme D'action
Biochemical Pathways
- Some indole derivatives (to which this compound belongs) exhibit antiviral properties . Further studies are needed to explore its specific antiviral mechanisms. Related indole derivatives have demonstrated antitumor effects . Investigating its impact on cancer-related pathways is crucial.
Propriétés
IUPAC Name |
3-chloro-2-pyridin-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECVIIDKHSLJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




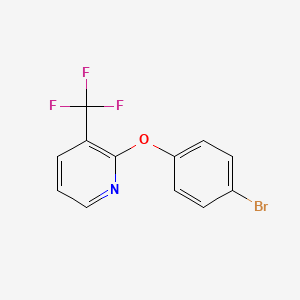
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)


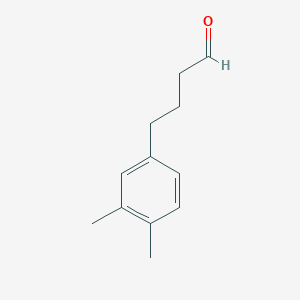

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
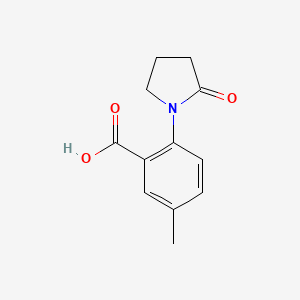
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
